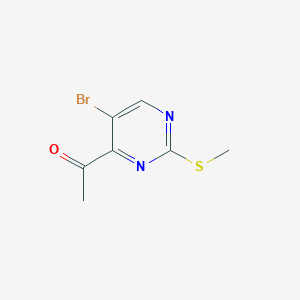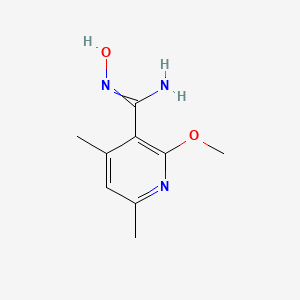
Cadmium(2+);acetate;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadmium(2+);acetate;hydrate, also known as cadmium acetate dihydrate, is a chemical compound with the formula Cd(O2CCH3)2(H2O)2. It is marketed both as an anhydrous form and as a dihydrate, both of which are white or colorless. The dihydrate form has been verified by X-ray crystallography .
準備方法
Cadmium acetate dihydrate can be synthesized by treating cadmium oxide with acetic acid: [ \text{CdO} + 2 \text{CH}_3\text{CO}_2\text{H} + \text{H}_2\text{O} \rightarrow \text{Cd(O}_2\text{CCH}_3\text{)}_2(\text{H}_2\text{O})_2 ] It can also be prepared by treating cadmium nitrate with acetic anhydride .
化学反応の分析
Cadmium acetate dihydrate undergoes various types of chemical reactions, including:
Oxidation and Reduction: Cadmium acetate can be reduced to cadmium metal or oxidized to cadmium oxide.
Substitution: It can react with trioctylphosphine selenide to form cadmium selenide, a semiconductor material.
Coordination Reactions: Cadmium acetate forms coordination polymers, featuring acetate ligands interconnecting cadmium centers.
科学的研究の応用
Cadmium acetate dihydrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of cadmium selenide and related semiconductors.
Biology and Medicine: Cadmium compounds are studied for their toxicological effects and potential therapeutic applications.
Industry: It is used in the production of cadmium oxide thin films, which are used in gas sensors, phototransistors, and diodes.
作用機序
Cadmium acetate exerts its effects through various molecular targets and pathways:
Toxicity: Cadmium ions can disrupt cellular processes by binding to proteins and enzymes, leading to oxidative stress and cellular damage.
Carcinogenicity: Cadmium compounds are considered Group 1 carcinogens by the International Agency for Research on Cancer (IARC).
Autophagy Inhibition: Cadmium exposure can lead to the recruitment of mTORC1 to lysosomes, contributing to autophagy inhibition and lysosomal dysfunction.
類似化合物との比較
Cadmium acetate dihydrate can be compared with other cadmium compounds:
Cadmium chloride: Similar in toxicity and applications but differs in solubility and reactivity.
Cadmium sulfate: Used in electroplating and as a pigment, with different solubility properties.
Cadmium nitrate: Used in the preparation of other cadmium compounds and in pyrotechnics.
Cadmium acetate dihydrate is unique due to its specific coordination geometry and its use as a precursor in semiconductor synthesis.
特性
分子式 |
C2H5CdO3+ |
|---|---|
分子量 |
189.47 g/mol |
IUPAC名 |
cadmium(2+);acetate;hydrate |
InChI |
InChI=1S/C2H4O2.Cd.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+2;/p-1 |
InChIキー |
DBCODVPRFJUNIB-UHFFFAOYSA-M |
正規SMILES |
CC(=O)[O-].O.[Cd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine](/img/structure/B15060610.png)




